3-Chloro-n-(4-methoxyphenyl)propanamide

Organic Chemistry Solid-State Chemistry Thermal Analysis

3-Chloro-N-(4-methoxyphenyl)propanamide (CAS 19313-87-2) is a halogenated derivative of a secondary amide, characterized by a chloroacetyl group linked to a 4-methoxyphenyl moiety. This compound is a stable, solid-state organic building block with a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 19313-87-2
Cat. No. B041106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-n-(4-methoxyphenyl)propanamide
CAS19313-87-2
Synonyms3-Chloro-p-propionanisidide; 
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CCCl
InChIInChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyZVNNQFDBJXKWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(4-methoxyphenyl)propanamide (CAS 19313-87-2): High-Purity Halogenated Secondary Amide for Pharmaceutical Analysis and Synthesis


3-Chloro-N-(4-methoxyphenyl)propanamide (CAS 19313-87-2) is a halogenated derivative of a secondary amide, characterized by a chloroacetyl group linked to a 4-methoxyphenyl moiety [1]. This compound is a stable, solid-state organic building block with a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol [2]. It is commercially available in high purities (95-98%) and is widely used as a key intermediate in organic synthesis, particularly for the preparation of antimicrobial agents . Crucially, this compound is also employed as a certified reference standard for analytical method development, validation (AMV), and quality control (QC) in the commercial production and regulatory filing of the antipsychotic drug Aripiprazole [3].

3-Chloro-N-(4-methoxyphenyl)propanamide: Why Generic Substitution of In-Class Analogs is Not Viable


Generic substitution of 3-Chloro-N-(4-methoxyphenyl)propanamide (19313-87-2) with other 3-chloro-N-phenylpropanamides is not feasible due to significant, quantifiable differences in their physicochemical properties and regulatory standing. The specific 4-methoxy substitution on the phenyl ring directly alters the compound's solid-state properties, such as its melting point (126-128 °C) and density (1.225 g/cm³) , compared to unsubstituted analogs (e.g., 3-chloro-N-phenylpropanamide) [1]. More critically, the identity of this exact compound is fixed in its use as a traceable reference standard for Aripiprazole analytical methods, a role for which no analog can substitute [2]. Its unique crystallographic conformation, with a C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)°, further distinguishes it as a structurally defined entity with specific packing motifs [3]. Using a different analog would compromise analytical method accuracy, invalidate purity assessments, and likely fail regulatory audits, making the procurement of the exact CAS-designated compound essential.

3-Chloro-N-(4-methoxyphenyl)propanamide (19313-87-2): Quantitative Evidence for Scientific Selection and Procurement


3-Chloro-N-(4-methoxyphenyl)propanamide: Superior Melting Point and Thermal Properties Compared to Unsubstituted Analog

The presence of a 4-methoxy group on the phenyl ring of 3-chloro-N-(4-methoxyphenyl)propanamide results in a significantly higher and sharper melting point compared to the unsubstituted analog 3-chloro-N-phenylpropanamide [1]. This indicates increased lattice energy and purity, making it easier to characterize and handle as a solid. The target compound melts at 126-128 °C , while the comparator 3-chloro-N-phenylpropanamide has a reported melting point range of 84-87 °C .

Organic Chemistry Solid-State Chemistry Thermal Analysis

3-Chloro-N-(4-methoxyphenyl)propanamide: Higher Density Indicative of Enhanced Crystallinity vs. 4-Methylphenyl Analog

3-Chloro-N-(4-methoxyphenyl)propanamide (19313-87-2) exhibits a higher calculated density than the closely related analog 3-chloro-N-(4-methylphenyl)propanamide, which replaces the methoxy oxygen with a methyl carbon . The target compound has a density of 1.225±0.06 g/cm³ , whereas the methyl analog has a density of 1.183±0.06 g/cm³ . The higher density is consistent with stronger intermolecular interactions facilitated by the oxygen atom in the crystal lattice, as confirmed by X-ray crystallography [1].

Physical Chemistry Crystallography Solid-State Characterization

3-Chloro-N-(4-methoxyphenyl)propanamide: A Defined Reference Standard for Aripiprazole Analysis Unmatched by Other Analogs

A primary driver for procuring 3-chloro-N-(4-methoxyphenyl)propanamide (19313-87-2) is its established and documented role as a reference standard in the analytical workflow for Aripiprazole, a major antipsychotic drug . This specific compound is used for analytical method development (AMD), method validation (AMV), and quality control (QC) applications during commercial production and in support of Abbreviated New Drug Applications (ANDAs) [1]. In contrast, while other analogs like 3-chloro-N-(4-ethoxyphenyl)propanamide or 3-bromo-N-(4-methoxyphenyl)propanamide are also building blocks, none have been validated or designated for this specific, highly regulated analytical purpose .

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

3-Chloro-N-(4-methoxyphenyl)propanamide: Crystallographic Evidence of a Unique Solid-State Conformation Lacking Amide-Aromatic Resonance

The solid-state structure of 3-chloro-N-(4-methoxyphenyl)propanamide has been definitively characterized by single-crystal X-ray diffraction, revealing a specific C(=O)—N(H)—Car—Car torsion angle of −33.70(18)° [1]. This quantifiable structural feature directly rules out the presence of resonance spanning the amide and the aromatic system [2]. This contrasts with other N-phenyl propanamides, such as a reported structure for N-(4-methoxyphenyl)propanamide, which shows a smaller twist angle of 12.7(4)° and thus different conjugation characteristics [3].

Crystallography Structural Chemistry Solid-State Physics

3-Chloro-N-(4-methoxyphenyl)propanamide (19313-87-2): Optimal Research and Industrial Application Scenarios


Analytical Reference Standard for Aripiprazole ANDA and Commercial QC

The primary and most compelling application for 3-chloro-N-(4-methoxyphenyl)propanamide (19313-87-2) is as a high-purity reference standard. Its established use in analytical method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Aripiprazole provides a clear, regulatory-aligned purpose [1]. Procurement for this specific use case is essential for ensuring the accuracy, precision, and reproducibility of HPLC, LC-MS, or other analytical methods used to monitor Aripiprazole purity and impurity profiles. The ability to provide traceability to pharmacopeial standards (USP or EP) further solidifies its role in a regulated pharmaceutical environment .

Precursor for Synthesis of Antimicrobial Agents

This compound is a key intermediate in the synthesis of antimicrobial agents [1]. The presence of the reactive chloroacetyl group (3-chloropropanamide moiety) makes it a versatile building block for creating more complex molecules with potential antibacterial or antifungal activity. Its well-defined melting point (126-128 °C) and density (1.225 g/cm³) allow for precise stoichiometric calculations and reliable reaction outcomes in multi-step organic syntheses . For medicinal chemists exploring novel antimicrobial scaffolds, this compound offers a quantifiably characterized starting point.

Solid-State Chemistry and Crystallography Studies

The fully characterized crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide, with its unique C(=O)—N(H)—Car—Car torsion angle of −33.70(18)° and specific hydrogen-bonding motifs, makes it an excellent model compound for solid-state chemistry and crystallography research [1]. It can be used in studies of crystal engineering, polymorphism, and the relationship between molecular structure and macroscopic properties. The distinct lack of resonance between the amide and aromatic rings, as proven by X-ray diffraction, provides a quantifiable and verifiable starting point for computational modeling and physical property prediction .

Comparative Structure-Activity Relationship (SAR) Studies

Given its quantifiable differences in melting point, density, and crystallographic conformation compared to its close analogs (e.g., 3-chloro-N-phenylpropanamide and 3-chloro-N-(4-methylphenyl)propanamide), 3-chloro-N-(4-methoxyphenyl)propanamide is a valuable compound for SAR studies [1]. Researchers can systematically investigate how the introduction of a 4-methoxy group alters a compound's physicochemical properties and, by extension, its reactivity or potential for biological activity. The ability to directly compare these quantified differences provides a rational basis for designing new molecules with desired characteristics.

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